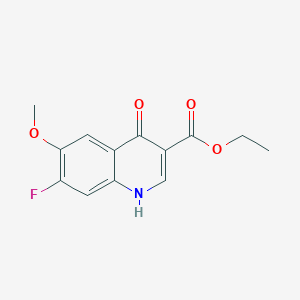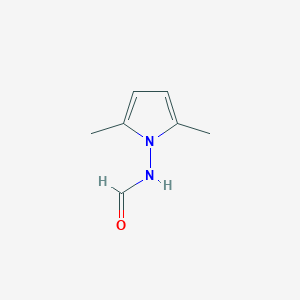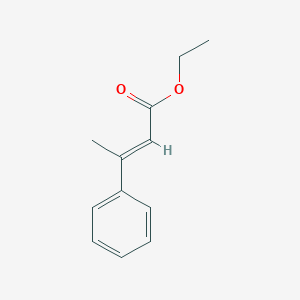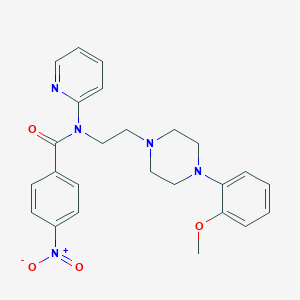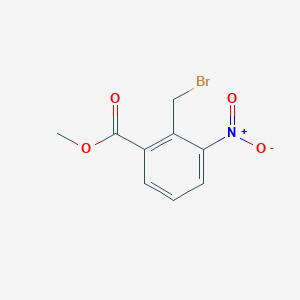
Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various thiadiazole derivatives has been explored in several studies. For instance, organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[1,2,3]thiadiazole-7-carboxylates were synthesized and characterized, demonstrating the potential for fungicidal activity . Another study reported the rapid condensation of aryl thioamides with methyl bromocyanoacetate to yield 3,5-diaryl-1,2,4-thiadiazoles, highlighting a method that can be scaled up efficiently . Ethyl 4-(1,2,3-thiadiazol-4-yl)-5-(bromomethyl)furan-2-carboxylate was synthesized through cyclization and subsequent bromination, with the bromide reacting with various nucleophiles to form substitution products . Additionally, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate was shown to react with different nucleophiles, retaining the furylthiadiazole fragment in all transformations .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been extensively studied using various spectroscopic and crystallographic techniques. The structure of a dimeric organotin complex was confirmed by X-ray diffraction crystallography . Detailed structural analysis of 4-methylthiadiazole-5-carboxylic acid was performed using density functional theory (DFT), revealing insights into the stability of conformers and dimeric forms . The crystal structure of 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole was analyzed to understand the nature and strength of intermolecular interactions .
Chemical Reactions Analysis
The reactivity of thiadiazole derivatives with various nucleophiles has been a subject of interest. Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate was shown to undergo substitution reactions with O-, S-, N-, and P-nucleophiles . The reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with selected bases were studied, leading to the formation of thioamides of furylacetic acid and other derivatives without cleavage of the thiadiazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives have been characterized through various experimental and theoretical methods. Spectroscopic studies indicated the influence of molecular aggregation on fluorescence emission spectra and circular dichroism (CD) spectra . The electronic structure, spectral features, and hydrogen bonding of 4-methylthiadiazole-5-carboxylic acid were investigated using DFT, revealing the effects of solvent polarity on intermolecular hydrogen bonding . Theoretical charge density analysis provided insights into the weak interactions present in the crystal structure of imidazo[2,1-b][1,3,4]thiadiazole derivatives .
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate is a component in the synthesis of heterocyclic compounds, which are pivotal as lead molecules in agrochemicals. Compounds like thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles, synthesized by combining bioactive substructures, have shown potential wide spectrum fungicide activity, indicating their utility in agricultural sciences (Fan et al., 2010).
Photodynamic Therapy for Cancer
Compounds involving thiadiazole structures are explored for their potential in photodynamic therapy, a treatment for cancer. The specific photophysical and photochemical properties of these compounds, like high singlet oxygen quantum yield, make them suitable as Type II photosensitizers in treating cancer (Pişkin et al., 2020).
Anticancer Agents
Novel compounds containing the thiadiazole moiety have been synthesized and shown potent anticancer activities. Such compounds are evaluated in vitro and show promising results against certain types of cancers, indicating their significance in medicinal chemistry and pharmaceuticals (Gomha et al., 2017).
Pseudopeptides Synthesis
In the field of organic chemistry, thiadiazole derivatives like alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate are used for the synthesis of pseudopeptides. These compounds have applications in various biochemical processes and drug development (Pevzner et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram. It has the hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2S/c1-9-4(8)2-3(5)7-10-6-2/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPUHNZGOZGRMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSN=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597417 |
Source


|
| Record name | Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate | |
CAS RN |
152300-56-6 |
Source


|
| Record name | Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

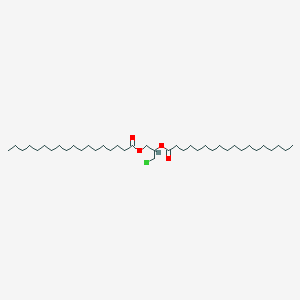

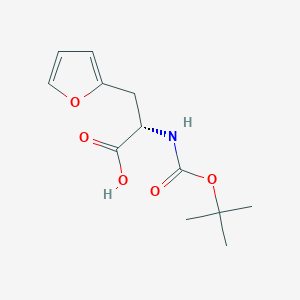
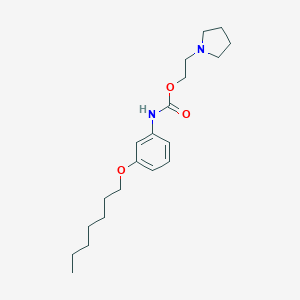
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)
